1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride
Overview
Description
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride (M4SPAHCl) is a synthetic compound used in a variety of scientific applications, including drug development, biochemistry, and pharmacology. M4SPAHCl is a unique compound due to its ability to interact with a variety of biological molecules, such as proteins, enzymes, and receptors. This makes it an ideal tool for use in laboratory experiments and drug development.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride is a versatile compound that can be used in a variety of scientific applications. It has been used in drug development to study the effects of certain drugs on various biological systems. It has also been used in biochemistry to study the interactions between proteins, enzymes, and receptors. Additionally, it has been used in pharmacology to study the effects of drugs on the body.
Mechanism Of Action
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride is able to interact with a variety of biological molecules, such as proteins, enzymes, and receptors. It is able to interact with these molecules due to its chemical structure, which consists of a primary amine group, a sulfonyl group, and a piperidine ring. These groups allow the compound to bind to specific molecules and alter their activity.
Biochemical And Physiological Effects
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can cause increased alertness and improved memory. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and stored. Additionally, it is able to interact with a variety of biological molecules, making it ideal for use in drug development and pharmacology experiments. However, it should be noted that 1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride is a synthetic compound and may not be suitable for use in all experiments.
Future Directions
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride has a number of potential future applications. It could be used to study the effects of certain drugs on the body, as well as to develop new drugs. Additionally, it could be used to study the interactions between proteins, enzymes, and receptors, as well as to study the effects of certain compounds on biochemical and physiological processes. Finally, it could be used to develop new compounds for use in laboratory experiments.
properties
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S.ClH/c10-9-2-1-3-12(8-9)16(13,14)11-4-6-15-7-5-11;/h9H,1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEZYUHRFAYHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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